8Z,11Z,14Z-eicosatrienoyl-CoA
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Description
all-cis-Icosa-8, 11, 14-trienoyl-CoA, also known as (8Z, 11Z, 14Z)-icosatrienoyl-CoA or CoA[20:3(8Z, 11Z, 14Z)], belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. Thus, all-cis-icosa-8, 11, 14-trienoyl-CoA is considered to be a fatty ester lipid molecule. all-cis-Icosa-8, 11, 14-trienoyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule. all-cis-Icosa-8, 11, 14-trienoyl-CoA has been primarily detected in urine. Within the cell, all-cis-icosa-8, 11, 14-trienoyl-CoA is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, all-cis-icosa-8, 11, 14-trienoyl-CoA is involved in cardiolipin biosynthesis CL(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/20:3(8Z, 11Z, 14Z)/18:2(9Z, 12Z)/18:1(11Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/18:2(9Z, 12Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(20:3(8Z, 11Z, 14Z)/20:3(5Z, 8Z, 11Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway, and cardiolipin biosynthesis CL(20:3(8Z, 11Z, 14Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway. all-cis-Icosa-8, 11, 14-trienoyl-CoA is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/14:0/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:3(8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/18:2(9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, and de novo triacylglycerol biosynthesis TG(14:0/20:3(8Z, 11Z, 14Z)/18:0) pathway.
All-cis-icosa-8,11,14-trienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of all-cis-icosa-8,11,14-trienoic acid. It has a role as a human metabolite. It is an unsaturated fatty acyl-CoA and a long-chain fatty acyl-CoA. It derives from an all-cis-icosa-8,11,14-trienoic acid. It is a conjugate acid of an (8Z,11Z,14Z)-icosatrienoyl-CoA(4-).
Properties
CAS No. |
28879-98-3 |
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Molecular Formula |
C41H68N7O17P3S |
Molecular Weight |
1056 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (8Z,11Z,14Z)-icosa-8,11,14-trienethioate |
InChI |
InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,28-30,34-36,40,51-52H,4-7,10,13,16-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
FJWJALRUNNZIBB-DDQUOPDJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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